molecular formula C20H24N4O3S B2885074 (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2035019-08-8

(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2885074
CAS RN: 2035019-08-8
M. Wt: 400.5
InChI Key: ZHNXTHGOIRZIIW-OQLLNIDSSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase the bioavailability of drugs . It also contains a tetrahydropyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This structure is found in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar structures involves the use of 1,3-dipolar cycloaddition or asymmetric reductive dearomatization .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The presence of the piperazine ring and the tetrahydropyrazolo[1,5-a]pyridine moiety could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties. The piperazine ring can undergo reactions at the nitrogen atoms, while the tetrahydropyrazolo[1,5-a]pyridine moiety can participate in various reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperazine and tetrahydropyrazolo[1,5-a]pyridine moieties could potentially affect properties such as solubility, stability, and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 1-[(E)-2-phenylethenesulfonyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants

Biochemical Pathways

The compound’s interaction with the HBV core protein affects the viral life cycle. By modulating the conformation of the core protein, it disrupts the assembly and disassembly of the viral capsid, a critical step in the HBV replication process . The downstream effects of this disruption on other biochemical pathways within the host cell are currently unknown.

Pharmacokinetics

In a mouse model of hbv, the lead compound was shown to inhibit hbv dna viral load when administered orally This suggests that the compound has good bioavailability and can reach its target in vivo

Result of Action

The primary result of the compound’s action is the inhibition of HBV replication. By disrupting the viral life cycle, it reduces the viral load within the host organism . This could potentially alleviate the symptoms of HBV infection and slow the progression of the disease.

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its properties for potential applications in medicinal chemistry .

properties

IUPAC Name

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(18-16-21-24-10-5-4-8-19(18)24)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNXTHGOIRZIIW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

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